![molecular formula C23H17NO4 B2425667 N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 900873-11-2](/img/structure/B2425667.png)
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide” is a chemical compound. It is also known as N-Benzoyl-p-anisidine, 4’-Methoxybenzanilide, and N-(4-Methoxyphenyl)benzamide . Its chemical formula is C14H13NO2 .
Synthesis Analysis
The synthesis of benzamides, including “N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide” can be viewed using Java or Javascript . The molecular weight of this compound is 257.2845 .Chemical Reactions Analysis
The chemical reactions involving “N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide” are usually produced from the reaction between carboxylic acids and amines at high temperature .Aplicaciones Científicas De Investigación
Pharmacological Applications
- Analgesic and Antidepressive Effects : Research on δ-opioid agonists, including compounds structurally related to N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, has demonstrated promising analgesic and antidepressive effects without inducing receptor internalization or locomotor activation, suggesting potential for chronic pain treatment (Nozaki et al., 2012).
Antibacterial Applications
- Antibacterial Activity : Compounds derived from 4-hydroxy-chromen-2-one have shown high levels of bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential as novel organic compounds with significant antibacterial properties (Behrami & Dobroshi, 2019).
Corrosion Inhibition
- Corrosion Inhibition : N-phenyl-benzamide derivatives have been evaluated for their effectiveness in inhibiting acidic corrosion of mild steel, with certain derivatives showing high inhibition efficiency. This research indicates that such compounds could serve as efficient corrosion inhibitors in industrial applications (Mishra et al., 2018).
Antioxidant Properties
- Antioxidant Activity : A novel compound with a similar benzamide structure has been studied for its antioxidant properties using DPPH free radical scavenging test, suggesting potential applications in preventing oxidative stress-related damage (Demir et al., 2015).
Molecular Modeling and Antimicrobial Activity
- Antimicrobial Activity and Molecular Modeling : Novel derivatives of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one have demonstrated significant antimicrobial activity. Molecular docking studies with these compounds provide insights into their potential mechanism of action, which could guide the development of new antimicrobial agents (Mandala et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-17-13-11-15(12-14-17)20-21(25)18-9-5-6-10-19(18)28-23(20)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSDOJVIXUENHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

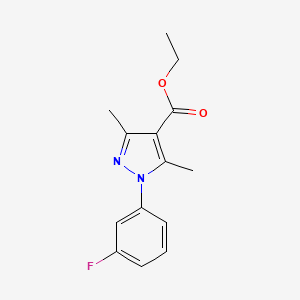
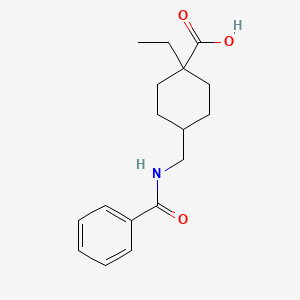


![3-benzyl-7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425590.png)
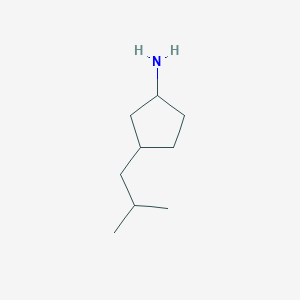

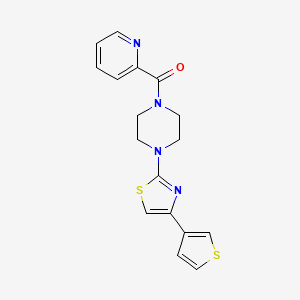
![Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B2425597.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 4-bromobenzoate](/img/structure/B2425600.png)
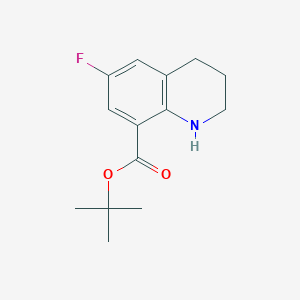
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2425602.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2425603.png)
![N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide](/img/structure/B2425604.png)